molecular formula C12H19NO2 B1272711 N-(3-Hydroxyadamantan-1-yl)acetamide CAS No. 778-10-9

N-(3-Hydroxyadamantan-1-yl)acetamide

Cat. No. B1272711
CAS RN: 778-10-9
M. Wt: 209.28 g/mol
InChI Key: QGQQCWHALQYFDK-UHFFFAOYSA-N
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Description

“N-(3-Hydroxyadamantan-1-yl)acetamide” is a chemical compound with the molecular formula C12H19NO2 . It belongs to the class of organic compounds known as amines .


Synthesis Analysis

The synthesis of “N-(3-Hydroxyadamantan-1-yl)acetamide” involves several steps. One method involves the reaction of 1-amino-3-adamantanol with acetic anhydride at 0°C . Another method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese .


Molecular Structure Analysis

The molecular structure of “N-(3-Hydroxyadamantan-1-yl)acetamide” is characterized by its molecular formula C12H19NO2 . The average mass of the molecule is 209.285 Da .


Chemical Reactions Analysis

“N-(3-Hydroxyadamantan-1-yl)acetamide” has been involved in several chemical reactions. For instance, it has been used in the culture of Absidia cylindrospora at 23℃ . It has also been reacted with dihydrogen peroxide in lithium hydroxide monohydrate and acetonitrile at 80℃ .

Scientific Research Applications

Blood Glucose Homeostasis

“N-(3-Hydroxyadamantan-1-yl)acetamide” is known to play a role in maintaining blood glucose levels. It does this by inhibiting the activity of the DPP-4 enzyme, which is crucial for blood glucose homeostasis. This mechanism can be particularly beneficial for managing conditions like diabetes, where blood glucose regulation is impaired .

DPP-4 Inhibition

The compound serves as a DPP-4 inhibitor, a class of drugs that has gained attention for its therapeutic potential in treating type 2 diabetes. By inhibiting this enzyme, it helps increase the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon release .

Synthesis and Pharmacological Applications

Recent trends in medicinal chemistry research have focused on the synthesis and pharmacological applications of gliptins, including “N-(3-Hydroxyadamantan-1-yl)acetamide”. These studies aim to develop more effective and safer drugs for long-term management of chronic diseases like diabetes .

Analgesic Properties

Adamantyl analogues of paracetamol, which include compounds like “N-(3-Hydroxyadamantan-1-yl)acetamide”, have been reported to possess potent analgesic properties. These compounds offer a new avenue for pain management without direct interaction with cannabinoid receptors or inhibiting COX enzymes .

Safety and Hazards

The safety and hazards of “N-(3-Hydroxyadamantan-1-yl)acetamide” are not explicitly mentioned in the search results .

properties

IUPAC Name

N-(3-hydroxy-1-adamantyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-8(14)13-11-3-9-2-10(4-11)6-12(15,5-9)7-11/h9-10,15H,2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQQCWHALQYFDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385724
Record name 1-acetylamino-3-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Hydroxyadamantan-1-yl)acetamide

CAS RN

778-10-9
Record name 1-acetylamino-3-adamantanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Mixture of 10 mmole 1-acetylaminoadamantane (Aldrich chemical Company, Inc.), 1 mmole of N-hydroxyphthalimide (NHPI), 0.05 mmole of vanadium (III) acetylacetonato (V(AA)3) and 25 mL of acetic acid was stirred under an oxygen atmosphere and the conditions represented in Table 1 (temperature and time). The products in the reaction mixture were analyzed by gas chromatography, and, as a result, 1-acetylamino-3-adamantanol (compound 1), 1-acetylamino-3,5-adamantanediol (compound 2) and 1-acetylamino-4-adamantanone (compound 3) were obtained with conversions and yields represented in Table 1.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.05 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Mixture of 10 mmole 1-acetylaminoadamantane (Aldrich chemical Company, Inc.), 1 mmole of N-hydroxyphthalimide (NHPI), 0.05 mmole of vanadium(III)acetylacetonato (V(AA)3) and 25 mL of acetic acid was stirred under an oxygen atmosphere and the conditions represented in Table 1 (temperature and time). The products in the reaction mixture were analyzed by gas chromatography, and, as a result, 1-acetylamino-3-adamantanol (compound 1), 1-acetylamino-3,5-adamatanediol (compound 2) and 1-acetylamino-4-adamantanone (compound 3) were obtained with conversions and yields represented in Table 1.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
vanadium(III)acetylacetonato
Quantity
0.05 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In an atmosphere of nitrogen, 11 mmole of acetyl chloride and 12 mmole of triethylamine were dissolved in 2 mL of THF. To the resultant mixture, 10 mmole of a solution of 1-amino-3-adamantanol in DMF (10 mL) was added dropwise over 30 minutes at 40° C. The mixture was stirred for another 3 hours at 40° C. As a result, the conversion of 1-amino-3-adamantanol was 99%, and 1-acetylamino-3-adamantanol (yield 95%) was formed.
Quantity
11 mmol
Type
reactant
Reaction Step One
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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